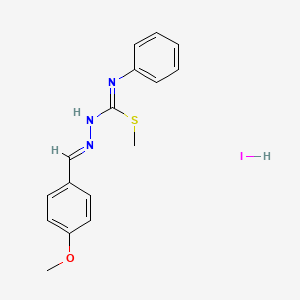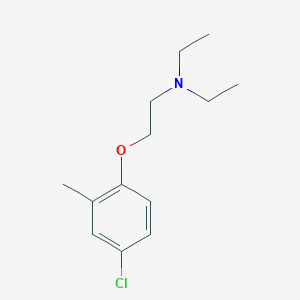![molecular formula C16H25N3OS B5694290 N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea, also known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTU belongs to the class of thiourea derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea is not fully understood, but it is believed to act through its antioxidant and anti-inflammatory properties. N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and inflammation. By reducing oxidative stress and inflammation, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea may have a protective effect on various organs and tissues.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to have several biochemical and physiological effects in preclinical studies. In the brain, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to increase the levels of antioxidant enzymes and reduce the levels of inflammatory markers. In breast cancer cells, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. In the heart, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to improve cardiac function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has several advantages for lab experiments, including its high purity and stability. N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea can be easily synthesized and purified, which makes it a suitable compound for preclinical studies. However, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea, including its potential therapeutic applications in other diseases, its mechanism of action, and its pharmacokinetics and toxicity. N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea may have potential therapeutic applications in other neurological diseases, such as Alzheimer's disease and Parkinson's disease, as well as in other types of cancer. Further studies are needed to elucidate the mechanism of action of N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea and to identify its molecular targets. Additionally, studies on the pharmacokinetics and toxicity of N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea are needed to determine its safety and efficacy in humans.
In conclusion, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea is a promising compound that has potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties make it a suitable compound for the treatment of neurological, oncological, and cardiovascular diseases. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea involves the reaction of 4-methoxyphenyl isothiocyanate with 4-methylpiperidine in the presence of a base. The resulting product is purified by recrystallization to obtain N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea in high purity.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and cardiovascular diseases. In neurology, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In oncology, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been studied for its anti-cancer properties, specifically in breast cancer cells. In cardiovascular diseases, N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea has been shown to have a protective effect on the heart by reducing oxidative stress and improving cardiac function.
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-13-7-10-19(11-8-13)12-9-17-16(21)18-14-3-5-15(20-2)6-4-14/h3-6,13H,7-12H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBRBNIUXHHEHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794133 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)ethyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)

![2-[(2-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5694226.png)
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)



![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)